

(4-(4-Chlorophenoxy)phenyl)methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-(4-Chlorophenoxy)phenyl)methanol
CAS No.: 93497-08-6
Cat. No.: B1356539

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Technical Guide: (4-(4-Chlorophenoxy)phenyl)methanol Critical Intermediate in Triazole Fungicide Synthesis Executive Summary

(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 93497-08-6) is a specialized aromatic ether-alcohol used primarily as a high-value intermediate in the agrochemical industry. It serves as the structural backbone for Difenoconazole, a broad-spectrum triazole fungicide used globally for crop protection.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, industrial synthesis protocols, and its role in drug and pesticide development. It is designed for process chemists and researchers optimizing synthetic routes for phenoxy-benzyl derivatives.

Chemical Identity & Nomenclature

Parameter	Details
IUPAC Name	[4-(4-Chlorophenoxy)phenyl]methanol
Common Synonyms	4-(4-Chlorophenoxy)benzyl alcohol; p-(p-Chlorophenoxy)benzyl alcohol
CAS Registry Number	93497-08-6
Molecular Formula	C ₁₃ H ₁₁ ClO ₂
Molecular Weight	234.68 g/mol
SMILES	<chem>Clc1ccc(Oc2ccc(CO)cc2)cc1</chem>
InChI Key	KJGZOJJWQRGHCL-UHFFFAOYSA-N

Physicochemical Properties

The compound is a lipophilic solid at room temperature, characterized by the stability of the diaryl ether linkage.

Property	Value / Description
Physical State	Solid (Crystalline powder)
Color	White to off-white
Melting Point	Typically 58–62 °C (range varies by purity)
Boiling Point	~380 °C (Predicted at 760 mmHg)
Solubility	Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water.[1][2]
Stability	Stable under normal conditions; sensitive to strong oxidizers.
Partition Coefficient (LogP)	~3.5 (Predicted)

Synthetic Routes & Manufacturing Protocols

The industrial preparation of **(4-(4-Chlorophenoxy)phenyl)methanol** typically follows a two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Carbonyl Reduction.

Step 1: Ether Linkage Formation (S_NAr)

The formation of the diaryl ether bridge is the rate-determining step. It involves the coupling of 4-chlorophenol with 4-chlorobenzaldehyde (or 4-fluorobenzaldehyde for higher yields) in the presence of a base.

- Reagents: 4-Chlorophenol, 4-Chlorobenzaldehyde, Potassium Carbonate ().
- Solvent: High-boiling polar aprotic solvent (e.g., DMF, DMSO, or DMAc).
- Conditions: Reflux at 120–140 °C for 6–12 hours.

Step 2: Aldehyde Reduction

The intermediate, 4-(4-chlorophenoxy)benzaldehyde, is selectively reduced to the alcohol.

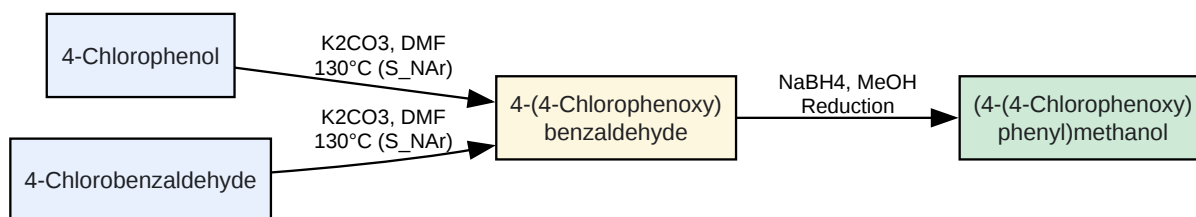
- Reagents: Sodium Borohydride ().
- Solvent: Methanol or Ethanol.
- Conditions: 0 °C to Room Temperature, 1–2 hours.

Detailed Experimental Protocol (Bench Scale)

- Coupling:
 - Charge a 3-neck flask with 4-chlorophenol (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and (1.2 eq) in DMF (5 volumes).
 - Heat to 130 °C under atmosphere. Monitor by TLC/HPLC until the aldehyde is consumed.

- Cool to RT, pour into ice water, and filter the precipitated solid (4-(4-chlorophenoxy)benzaldehyde).
- Recrystallize from ethanol/water if necessary.
- Reduction:
 - Dissolve the aldehyde intermediate (1.0 eq) in Methanol (10 volumes).
 - Cool to 0 °C. Add (0.5 eq) portion-wise over 30 minutes.
 - Stir at RT for 1 hour. Quench with dilute HCl.
 - Extract with Ethyl Acetate, wash with brine, dry over , and concentrate to yield the target alcohol.

Synthesis Pathway Visualization



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Figure 1: Two-step synthetic pathway from commodity chemicals to the target alcohol.

Applications in Drug & Agrochemical Development

The primary industrial utility of **(4-(4-Chlorophenoxy)phenyl)methanol** is as a precursor for Triazole Fungicides, specifically Difenoconazole.

Mechanism of Action (Downstream Product)

Difenoconazole acts by inhibiting the sterol 14 α -demethylase (CYP51) enzyme in fungi, disrupting cell membrane synthesis. The (4-chlorophenoxy)phenyl moiety provides the necessary lipophilicity and steric bulk to fit the enzyme's active site, while the triazole ring coordinates with the heme iron.

Conversion to Difenoconazole

The alcohol is not the final active ingredient but is converted into a leaving group (chloride or mesylate) to facilitate coupling with the triazole-ketal core.

- Chlorination: Alcohol

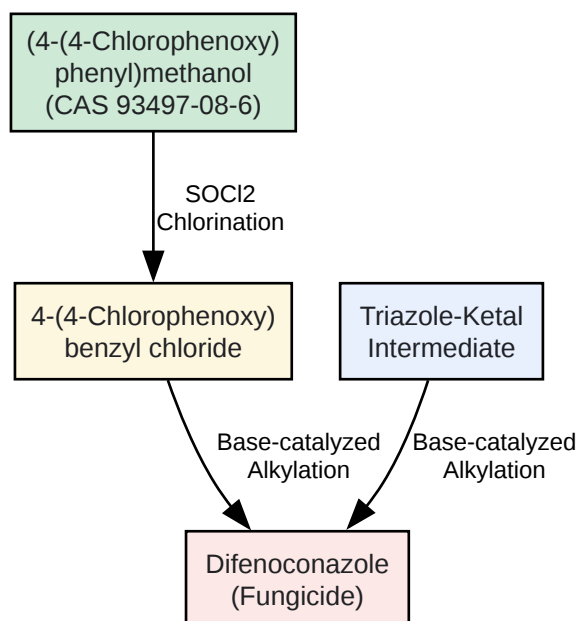
Benzy Chloride (using

).

- Coupling: Benzy Chloride + Ketal-Triazole intermediate

Difenoconazole.

Agrochemical Synthesis Workflow



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Figure 2: The role of the alcohol as a key building block in Difenoconazole manufacturing.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data is expected:

- ^1H NMR (CDCl_3 , 400 MHz):
 - 4.65 (s, 2H, -OH) – Diagnostic benzylic peak.
 - 6.9–7.0 (m, 4H, Ar-H ortho to ether linkage).
 - 7.2–7.4 (m, 4H, Ar-H meta to ether linkage).
 - 1.8 (br s, 1H, OH).
- IR Spectrum:
 - Broad band at 3300–3400 cm^{-1} (O-H stretch).
 - Sharp band at ~ 1240 cm^{-1} (C-O-C ether stretch).
- Mass Spectrometry (GC-MS):
 - Molecular ion at m/z 234.
 - Fragment ions at m/z 217 () and characteristic chlorophenoxy fragments.

Safety & Handling (GHS)

While specific GHS data for this intermediate may be limited compared to the final API, it should be handled with standard precautions for halogenated aromatic alcohols.

- Signal Word: WARNING
- Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.
- H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy compounds).
- PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to avoid inhalation of dust.

References

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- To cite this document: BenchChem. [(4-(4-Chlorophenoxy)phenyl)methanol IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356539/docs#4-4-chlorophenoxy-phenyl-methanol-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1356539/docs#4-4-chlorophenoxy-phenyl-methanol-iupac-name-and-synonyms)

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